3-(1,3,4-Oxadiazol-2-yl)benzonitrile
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Overview
Description
3-(1,3,4-Oxadiazol-2-yl)benzonitrile is a heterocyclic compound that contains an oxadiazole ring fused with a benzonitrile moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,4-Oxadiazol-2-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain 3,5-disubstituted 1,2,4-oxadiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve the use of high-throughput synthesis techniques to ensure scalability and efficiency. These methods may include the use of automated synthesizers and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(1,3,4-Oxadiazol-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
3-(1,3,4-Oxadiazol-2-yl)benzonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1,3,4-Oxadiazol-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, as an EGFR inhibitor, it binds to the receptor and inhibits its activity, thereby preventing the proliferation of cancer cells. The compound may also interact with other enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile
- 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile
- 3-(5-(2-Aminoethyl)-1,3,4-oxadiazol-2-yl)benzonitrile
Uniqueness
3-(1,3,4-Oxadiazol-2-yl)benzonitrile is unique due to its specific structure, which combines the oxadiazole ring with a benzonitrile moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H5N3O |
---|---|
Molecular Weight |
171.16 g/mol |
IUPAC Name |
3-(1,3,4-oxadiazol-2-yl)benzonitrile |
InChI |
InChI=1S/C9H5N3O/c10-5-7-2-1-3-8(4-7)9-12-11-6-13-9/h1-4,6H |
InChI Key |
MPMGZKCEZMMXMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NN=CO2)C#N |
Origin of Product |
United States |
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